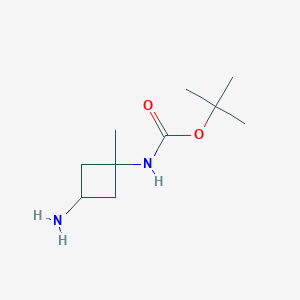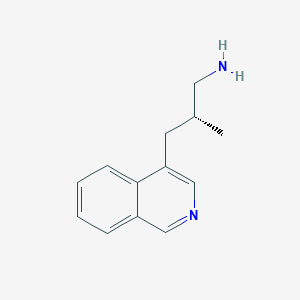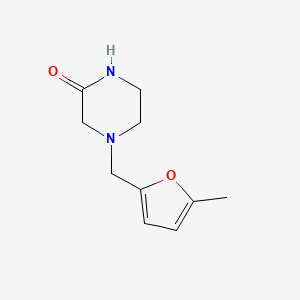![molecular formula C12H17NO4S B2725691 N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide CAS No. 1351607-42-5](/img/structure/B2725691.png)
N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide is a chemical compound with a unique structure that combines a tetrahydropyran ring with a benzenesulfonamide group
作用機序
Target of Action
N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide is a member of the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play a crucial role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
The mode of action of this compound, like other sulfonamides, involves interaction with its targets, namely carbonic anhydrase and dihydropteroate synthetase . These interactions result in the inhibition of these enzymes, which in turn disrupts crucial biochemical processes in the pathogen, leading to its elimination .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving carbonic anhydrase and dihydropteroate synthetase . The inhibition of these enzymes disrupts the normal functioning of the pathogen, affecting its ability to maintain homeostasis and reproduce .
Pharmacokinetics
Sulfonamides in general are known to have good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action involve the disruption of key biochemical processes in the pathogen . This leads to the pathogen’s inability to maintain homeostasis and reproduce, ultimately resulting in its elimination .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide typically involves the reaction of 4-hydroxytetrahydro-2H-pyran-4-ylmethylamine with benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, or chromium trioxide in an organic solvent.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran.
Substitution: Tosyl chloride or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of esters, ethers, or other substituted derivatives.
科学的研究の応用
N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
類似化合物との比較
Similar Compounds
- N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
- N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-N-methyl-4-pyridazinecarboxamide
- 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl) .
Uniqueness
N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyl group and a sulfonamide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c14-12(6-8-17-9-7-12)10-13-18(15,16)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTDFNWEYUXKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)
![2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2725616.png)
![5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2725620.png)
![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2725621.png)
![4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide](/img/structure/B2725622.png)
![8-[3-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2725623.png)
![2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2725624.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2725625.png)

![Ethyl 3-[(3-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2725628.png)

